gka-71
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Overview
Description
gka-71 is a complex organic compound with a unique structure that includes a benzamide core, a thiadiazole ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gka-71 typically involves multiple steps, including the formation of the benzamide core, the introduction of the thiadiazole ring, and the addition of various substituents. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
gka-71 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups.
Scientific Research Applications
gka-71 has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of gka-71 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and thiadiazole-containing molecules. Examples include:
- 3-[(2S)-1-Methoxypropan-2-yl]oxy-5-(4-methoxyphenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide
- 3-[(2S)-1-Methoxypropan-2-yl]oxy-5-(4-chlorophenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide
Uniqueness
The uniqueness of gka-71 lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
863504-35-2 |
---|---|
Molecular Formula |
C21H23N3O6S2 |
Molecular Weight |
477.6 g/mol |
IUPAC Name |
3-[(2S)-1-methoxypropan-2-yl]oxy-5-(4-methylsulfonylphenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide |
InChI |
InChI=1S/C21H23N3O6S2/c1-13(12-28-3)29-17-9-15(20(25)23-21-22-14(2)24-31-21)10-18(11-17)30-16-5-7-19(8-6-16)32(4,26)27/h5-11,13H,12H2,1-4H3,(H,22,23,24,25)/t13-/m0/s1 |
InChI Key |
NXWJQVBBXSGVOG-ZDUSSCGKSA-N |
SMILES |
CC1=NSC(=N1)NC(=O)C2=CC(=CC(=C2)OC(C)COC)OC3=CC=C(C=C3)S(=O)(=O)C |
Isomeric SMILES |
CC1=NSC(=N1)NC(=O)C2=CC(=CC(=C2)O[C@@H](C)COC)OC3=CC=C(C=C3)S(=O)(=O)C |
Canonical SMILES |
CC1=NSC(=N1)NC(=O)C2=CC(=CC(=C2)OC(C)COC)OC3=CC=C(C=C3)S(=O)(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(2-methoxy-1-methylethoxy)-5-(4-methylsulfonylphenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide GKA 71 GKA-71 GKA71 cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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